Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide
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Overview
Description
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide is an organic compound with the molecular formula C17H16N2OS2. It is a research chemical primarily used in various scientific studies. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to yield 5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole. Finally, this compound undergoes a nucleophilic substitution reaction with methyl 2-bromophenyl sulfide to produce the target compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl sulfide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl sulfides.
Scientific Research Applications
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide involves its interaction with various molecular targets. The compound’s sulfanyl and oxadiazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}phenyl sulfide
- Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-triazol-2-yl}phenyl sulfide
Uniqueness
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-7-9-13(10-8-12)11-22-17-19-18-16(20-17)14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKIQKGLVIMFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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